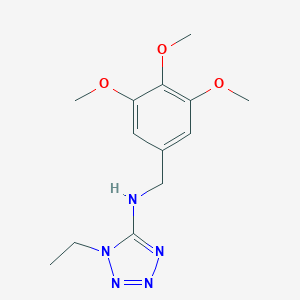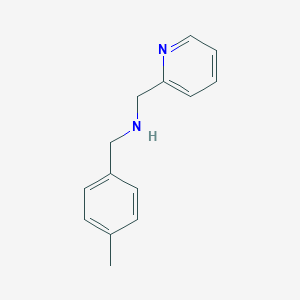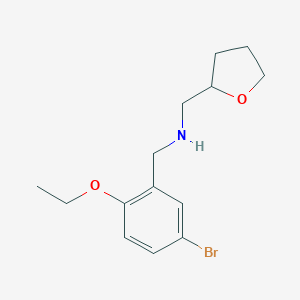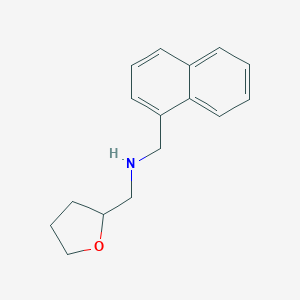![molecular formula C21H22N2O3S B276759 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one](/img/structure/B276759.png)
2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one, also known as DPMSP, is a synthetic compound that has been studied extensively for its potential applications in scientific research. This molecule is of particular interest due to its unique structure and properties, which make it a promising candidate for a variety of research applications. In
科学的研究の応用
2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one as a tool for studying the function of certain proteins in the body. Specifically, 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one has been shown to bind to and inhibit the activity of a protein called glycogen synthase kinase-3 (GSK-3), which plays a key role in a variety of cellular processes.
作用機序
The mechanism of action of 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one involves its ability to bind to the active site of GSK-3, thereby inhibiting its activity. This inhibition leads to a variety of downstream effects, including the regulation of glycogen metabolism, protein synthesis, and cell survival. Additionally, 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one has been shown to have anti-inflammatory effects, which may be related to its ability to inhibit GSK-3 activity.
Biochemical and Physiological Effects
2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one has a variety of biochemical and physiological effects, many of which are related to its ability to inhibit GSK-3 activity. For example, 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one has been shown to regulate glycogen metabolism by increasing the activity of glycogen synthase, an enzyme involved in glycogen synthesis. Additionally, 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one has been shown to regulate protein synthesis by inhibiting the activity of eukaryotic translation initiation factor 2B (eIF2B), a protein involved in protein synthesis. Finally, 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one has been shown to have anti-inflammatory effects by inhibiting the activity of nuclear factor-kappa B (NF-kB), a protein involved in the regulation of inflammation.
実験室実験の利点と制限
One of the main advantages of using 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one in lab experiments is its specificity for GSK-3 inhibition. Unlike other compounds that inhibit multiple kinases, 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one has been shown to specifically inhibit GSK-3 activity. Additionally, 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one has been shown to have relatively low toxicity in vitro, making it a safe and effective tool for studying the function of GSK-3. However, one of the main limitations of using 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are many potential future directions for research involving 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one. One promising area of research involves the use of 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one as a tool for studying the role of GSK-3 in various disease states, such as Alzheimer's disease and diabetes. Additionally, researchers may explore the use of 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one as a potential therapeutic agent for these and other diseases. Finally, researchers may investigate the development of new compounds that are structurally similar to 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one, with the goal of improving its solubility and other properties for use in future research.
合成法
The synthesis of 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one involves several steps, including the reaction of 2-ethoxyethylamine with 6-chloro-4(3H)-pyrimidinone to form 5-(2-ethoxyethyl)-6-chloropyrimidin-4(3H)-one. This intermediate is then reacted with diphenylmethylthiol to form 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-chloropyrimidin-4(3H)-one. Finally, the chloro group is replaced with a hydroxyl group through a reaction with sodium hydroxide, resulting in the formation of 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one.
特性
分子式 |
C21H22N2O3S |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
2-benzhydrylsulfanyl-5-(2-ethoxyethyl)-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H22N2O3S/c1-2-26-14-13-17-19(24)22-21(23-20(17)25)27-18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,18H,2,13-14H2,1H3,(H2,22,23,24,25) |
InChIキー |
KKBNAJQSJXILSU-UHFFFAOYSA-N |
SMILES |
CCOCCC1=C(N=C(NC1=O)SC(C2=CC=CC=C2)C3=CC=CC=C3)O |
正規SMILES |
CCOCCC1=C(N=C(NC1=O)SC(C2=CC=CC=C2)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine](/img/structure/B276682.png)
![4-(2-{[4-(Methylsulfanyl)benzyl]amino}ethyl)benzenesulfonamide](/img/structure/B276683.png)
![4-{[(4-Methylbenzyl)amino]methyl}benzoic acid](/img/structure/B276684.png)
![2-{2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B276685.png)


![N-[(2-ethoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B276695.png)
![N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B276696.png)

![N-(5-chloro-2-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B276700.png)

![N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B276702.png)